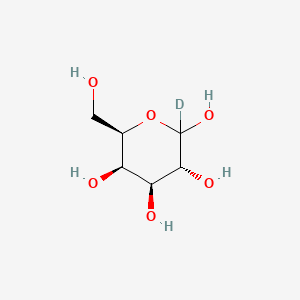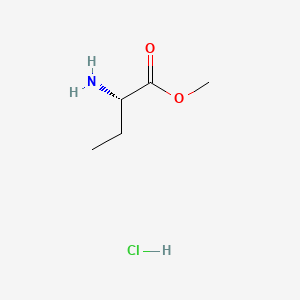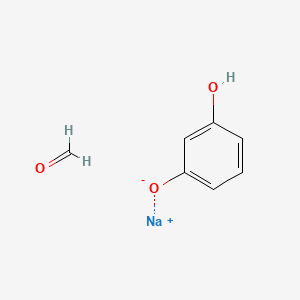
(3-methoxyphenyl)-(1-pentylindol-3-yl)methanone
Overview
Description
RCS-4 3-methoxy isomer is a synthetic cannabinoid, structurally related to the compound JWH 018. It is designed to interact with the central and peripheral cannabinoid receptors, CB1 and CB2, respectively. This compound is primarily used as an analytical reference standard in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCS-4 3-methoxy isomer typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Acylation: The indole core is then acylated with a suitable acyl chloride or anhydride to introduce the 3-methoxyphenylacetyl group.
Cyclohexylethyl Substitution: The final step involves the substitution of the indole nitrogen with a cyclohexylethyl group using an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of RCS-4 3-methoxy isomer follows similar synthetic routes but is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
RCS-4 3-methoxy isomer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the indole nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted indoles depending on the alkyl halide used.
Scientific Research Applications
RCS-4 3-methoxy isomer is used extensively in scientific research, particularly in the following fields:
Chemistry: As an analytical reference standard to study the properties and reactions of synthetic cannabinoids.
Biology: To investigate the interaction of synthetic cannabinoids with cannabinoid receptors in various biological systems.
Medicine: Research into potential therapeutic applications of synthetic cannabinoids, including pain management and anti-inflammatory effects.
Industry: Used in the development of new synthetic cannabinoids for potential pharmaceutical applications.
Mechanism of Action
RCS-4 3-methoxy isomer exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The binding of RCS-4 3-methoxy isomer to these receptors activates intracellular signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
RCS-4 3-methoxy isomer is similar to other synthetic cannabinoids such as JWH 018, RCS-8, and AM-2201. it is unique due to the presence of the 3-methoxy group, which can influence its binding affinity and activity at cannabinoid receptors.
Similar Compounds
JWH 018: A synthetic cannabinoid with a similar indole core but different substituents.
RCS-8: Another synthetic cannabinoid with a different substitution pattern on the indole core.
AM-2201: A potent synthetic cannabinoid with a fluorinated phenyl ring.
Properties
IUPAC Name |
(3-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-13-22-15-19(18-11-5-6-12-20(18)22)21(23)16-9-8-10-17(14-16)24-2/h5-6,8-12,14-15H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUSQHCKRVISGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018147 | |
| Record name | RCS-4 3-methoxy isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379922-51-6 | |
| Record name | RCS-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379922516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RCS-4 3-methoxy isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RCS-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1A0765NDN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![D-[4-13C]Galactose](/img/structure/B583689.png)

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)



![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)


![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)
